Diphenylene dioxide 2,3-quinone

Description

Contextualization within Organic Chemistry and Heterocyclic Systems

In the broad field of organic chemistry, Diphenylene dioxide 2,3-quinone is classified as a heterocyclic compound due to the presence of oxygen atoms within its fused ring system. openaccessjournals.combritannica.com Heterocyclic chemistry is a major branch of organic chemistry that studies cyclic compounds where one or more ring atoms are elements other than carbon. openaccessjournals.com The dibenzo[b,e] wikipedia.orgnih.govdioxin core of the molecule is a well-defined heterocyclic scaffold. ontosight.ai The presence of heteroatoms in a ring structure often imparts distinct physical and chemical properties compared to their all-carbon (carbocyclic) analogs. britannica.com

The quinone portion of the molecule places it within a class of compounds known for their profound role in oxidation-reduction (redox) chemistry. wikipedia.org Quinones are formally derived from aromatic compounds by the conversion of an even number of -CH= groups into -C(=O)- groups, resulting in a fully conjugated cyclic dione (B5365651) structure. wikipedia.org this compound is specifically an ortho-quinone, meaning its two carbonyl groups are adjacent to each other. nih.govnih.gov Ortho-quinones are generally known to be highly reactive electrophiles, often more so than their para-quinone counterparts. nih.gov Their reactivity is central to their function in various chemical and biological processes, acting as potent oxidizing agents and participating in addition reactions. wikipedia.orgnih.gov

Historical Development and Theoretical Significance of Quinone Chemistry

The study of quinone chemistry has a rich history dating back to the 19th century, with early work focusing on compounds isolated from natural sources. numberanalytics.com The name "quinone" itself is derived from quinic acid, a compound found in cinchona bark. wikipedia.org Historically, quinones gained significance as pigments and dyes, with their vibrant colors being a direct consequence of their extended conjugated electronic systems.

The theoretical importance of quinones lies in their fundamental redox properties. wikipedia.org A characteristic and crucial reaction of quinones is their reversible reduction to the corresponding dihydroxy aromatic compounds, known as hydroquinones. wikipedia.org This redox couple is central to many biological processes, including cellular respiration and photosynthesis, where molecules like ubiquinones (B1209410) and plastoquinones act as essential electron carriers in electron transport chains. nih.gov This biological role underscores the theoretical significance of quinones as redox mediators.

Furthermore, the reversible nature of the quinone-hydroquinone redox process formed the basis for practical applications in early electrochemistry. The quinhydrone (B85884) electrode, which utilizes the potential difference established by the equilibrium between quinone and hydroquinone (B1673460), was once a standard for measuring hydrogen ion concentration (pH).

Overview of Research Paradigms Applied to Related Systems

The study of this compound and related heterocyclic quinone systems employs a range of modern research methodologies to probe their structure, reactivity, and potential applications.

Electrochemical Analysis: A primary research paradigm involves the use of electrochemical techniques, such as cyclic voltammetry, to study the redox behavior of quinones. acs.orgresearchgate.net These methods allow for the precise measurement of reduction potentials, providing quantitative data on the electron-accepting capabilities of the molecule. acs.org Such studies are crucial for understanding the thermodynamics of electron transfer processes involving these compounds. nih.govresearchgate.net

Computational and Theoretical Chemistry: Quantum chemistry calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for investigating quinone derivatives. nih.govresearchgate.net These computational methods are used to optimize molecular structures, calculate electronic properties like LUMO-HOMO energy gaps, and predict redox potentials and reactivity. nih.govacs.orgresearchgate.net This approach provides deep mechanistic insights that complement experimental findings and allows for the virtual screening of large libraries of related compounds for specific properties. nih.govchemrxiv.org

Advanced Synthesis and Characterization: The synthesis of novel quinone derivatives, including complex heterocyclic systems, is a continuous focus of research. nih.govnih.govresearchgate.net Synthetic strategies often involve the oxidation of precursor molecules like catechols or hydroquinone ethers. ontosight.ai Characterization of these new compounds relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), mass spectrometry, and X-ray crystallography, to definitively establish their structure.

Mechanistic and Reactivity Studies: Research paradigms also focus on elucidating the reaction mechanisms of quinones. For highly reactive species like ortho-quinones, this can involve trapping experiments and rapid scanning spectrophotometry to detect transient intermediates. nih.gov Studies on their reactions with various nucleophiles are common to understand their electrophilic nature and potential for forming covalent adducts with biological macromolecules or for use in organic synthesis. nih.govacs.org

Structure

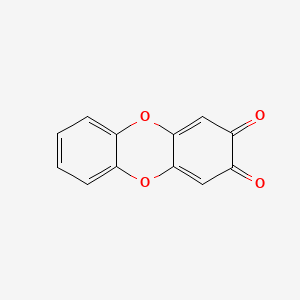

2D Structure

3D Structure

Properties

IUPAC Name |

dibenzo-p-dioxin-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZWQQMRIGCJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC(=O)C(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218689 | |

| Record name | Diphenylene dioxide 2,3-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6859-47-8 | |

| Record name | Dibenzo[b,e][1,4]dioxin-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6859-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylene dioxide 2,3-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylene dioxide 2,3-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity, Reaction Mechanisms, and Transformation Pathways of Diphenylene Dioxide 2,3 Quinone

Redox Chemistry and Electron Transfer Processes

Diphenylene dioxide 2,3-quinone is formed from the enzymatic oxidation of catechol, specifically by an enzyme system purified from Tecoma leaves. This enzyme stoichiometrically converts catechol into this compound ias.ac.in. The process of its formation in catechol-melanin synthesis involves the reaction of semiquinone radicals, which can generate aromatic biphenolic dimers or the diphenylene-dioxide-2,3-quinone species semanticscholar.orgscribd.comresearchgate.net. This suggests a pathway involving radical intermediates.

Electrochemical Behavior and Cyclic Voltammetry Studies

Specific data from electrochemical analyses, such as cyclic voltammetry studies, for this compound are not found in the surveyed literature. Such studies would be necessary to determine its redox potentials and understand the specifics of its electron transfer kinetics.

One-Electron and Two-Electron Reduction Pathways

Detailed experimental or computational studies on the one- and two-electron reduction pathways of this compound could not be identified. The general reactivity of quinones involves both one-electron (semiquinone formation) and two-electron (hydroquinone formation) reduction steps, but the specific potentials and intermediates for this particular molecule are not documented.

Role in Radical Chemistry and Radical Anion Formation

The formation of this compound from semiquinone radicals during catechol-melanin formation points to its involvement in radical chemistry semanticscholar.orgscribd.comresearchgate.net. However, specific studies on the formation and properties of its radical anion are not available.

Cycloaddition Reactions and Pericyclic Processes

There is no available information in the searched scientific literature regarding the participation of this compound in cycloaddition reactions or other pericyclic processes.

Diels-Alder Reactions and Chemo-, Regio-, Stereoselectivity

No studies describing the use of this compound as a dienophile or diene in Diels-Alder reactions were found. Consequently, there is no information on the chemo-, regio-, or stereoselectivity of such potential reactions.

[2+2] and [3+2] Cycloadditions

Information regarding the involvement of this compound in [2+2] or [3+2] cycloaddition reactions is not present in the available literature.

Nucleophilic and Electrophilic Addition/Substitution Reactions

Addition of Organometallic Reagents to the Quinone Core

The reaction of quinones with organometallic reagents, such as Grignard or organolithium compounds, typically involves nucleophilic addition to one or both carbonyl groups. msu.edu This process can lead to the formation of mono- or di-alkylation products, resulting in corresponding hydroquinones after workup. Specific experimental data, including yields and reaction conditions, for the addition of organometallic reagents to the this compound core have not been documented in the surveyed scientific literature.

Ring-Opening and Rearrangement Reactions

While ring-opening reactions have been observed in related heterocyclic systems like 2,3-dihydrobenzo[b] thieme-connect.denih.govdioxine derivatives under basic conditions, researchgate.net there is no specific literature describing such reactions for this compound. Similarly, rearrangements akin to the dienone-phenol rearrangement, which can occur in cyclohexadienone systems, have not been reported for this specific molecule.

Photochemical and Thermal Reactivity

The photochemical behavior of the parent dibenzo thieme-connect.denih.govdioxin structure has been investigated, providing insights into potential reaction pathways.

Photoreactions and Excited State Chemistry

Studies on the parent compound, dibenzo thieme-connect.denih.govdioxin, show that it undergoes a novel intramolecular photorearrangement. researchgate.netrsc.org Upon photolysis, particularly in aqueous solutions, the reaction is initiated by a singlet-state photochemically induced aryl-ether bond homolysis. researchgate.net This process yields reactive intermediates, including a 2-spiro-6'-cyclohexa-2',4'-dien-1'-one, which subsequently transforms into a 2,2'-biphenylquinone intermediate. researchgate.net This observable intermediate can then undergo further reactions. researchgate.netrsc.org

Under conditions of steady-state irradiation in organic solvents, these 2,2'-biphenylquinone intermediates can participate in excited-state hydrogen abstraction to yield 2,2'-dihydroxybiphenyls. researchgate.net In the absence of continued irradiation, the thermal rearrangement pathway of the intermediate depends on its substituents. researchgate.net

Table 1: Photochemical Transformation Pathway of Dibenzo thieme-connect.denih.govdioxin

| Step | Reactant/Intermediate | Transformation | Product/Intermediate | Reference |

|---|---|---|---|---|

| 1 | Dibenzo thieme-connect.denih.govdioxin | Aryl-ether bond homolysis | 2-spiro-6'-cyclohexa-2',4'-dien-1'-one | researchgate.net |

| 2 | 2-spiro-6'-cyclohexa-2',4'-dien-1'-one | Rearrangement | 2,2'-Biphenylquinone | researchgate.netrsc.org |

| 3 | 2,2'-Biphenylquinone | Excited-state H-abstraction | 2,2'-Dihydroxybiphenyl | researchgate.net |

Thermally Induced Transformations

The parent dibenzo[b,e] thieme-connect.denih.govdioxin is a highly stable aromatic compound. thieme-connect.de Its chlorinated derivatives are noted for their extreme thermal stability, resisting decomposition even at high temperatures. nih.gov However, specific studies detailing the thermally induced transformations, decomposition pathways, or stability limits of this compound are not available in the reviewed literature.

Catalytic Reactivity and Ligand Behavior

There is no information available in the surveyed scientific literature regarding the use of this compound as a catalyst or its behavior as a ligand in coordination chemistry. While other quinones can act as oxidants in catalytic cycles, this role has not been documented for the title compound.

Coordination Chemistry with Transition Metals

The ortho-quinone moiety of this compound is the primary site for coordination with transition metals. The two adjacent carbonyl groups possess lone pairs of electrons on the oxygen atoms, making them excellent bidentate chelating ligands for a wide variety of transition metal ions. The coordination can be described as a Lewis acid-base interaction, where the metal ion acts as a Lewis acid and the quinone oxygens act as Lewis bases.

The nature of the metal-ligand bond can be complex and is often redox-active. The quinone ligand can exist in three different oxidation states: the neutral quinone (Q), the one-electron reduced semiquinone radical anion (SQ•−), and the two-electron reduced catecholate dianion (Cat2-). This redox non-innocence of the ligand leads to a rich and varied coordination chemistry.

The coordination of this compound to a transition metal can result in several possible electronic structures for the resulting complex, depending on the relative energies of the metal d-orbitals and the ligand orbitals. For instance, a complex formed with a metal ion (M) could be formulated as:

[M(Q)] : A complex with the neutral quinone ligand.

[M(SQ)] : A complex where an electron has been transferred from the metal to the ligand, resulting in a semiquinone radical coordinated to an oxidized metal center.

[M(Cat)] : A complex where two electrons have been transferred from the metal to the ligand, forming a catecholate dianion coordinated to a doubly oxidized metal center.

The actual electronic distribution is often a hybrid of these canonical forms, leading to interesting magnetic and spectroscopic properties. The specific transition metals that can coordinate with this compound would likely include, but are not limited to, elements from the d-block such as iron, cobalt, nickel, copper, ruthenium, rhodium, palladium, and platinum.

Table 1: Postulated Coordination Complexes of this compound with Various Transition Metals

| Transition Metal (M) | Potential Complex Formula | Plausible Oxidation States of Ligand | Potential Geometry |

| Iron (Fe) | [Fe(DDQ)Cl₃] | Quinone (Q) | Tetrahedral |

| Cobalt (Co) | [Co(DDQ)₂(acac)] | Semiquinone (SQ•−) | Octahedral |

| Nickel (Ni) | [Ni(DDQ)₂] | Catecholate (Cat²⁻) | Square Planar |

| Copper (Cu) | [Cu(DDQ)(bpy)]⁺ | Quinone (Q) | Square Planar |

| Ruthenium (Ru) | [Ru(DDQ)(PPh₃)₂Cl₂] | Quinone (Q) | Octahedral |

| Palladium (Pd) | [Pd(DDQ)Cl₂] | Quinone (Q) | Square Planar |

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The ability of this compound to act as a redox-active ligand makes it a potential candidate for applications in catalysis. The electronic properties of the metal center can be finely tuned by the oxidation state of the quinone ligand, which in turn can influence the catalytic activity of the metal complex.

Homogeneous Catalysis:

In homogeneous catalysis, a soluble metal complex of this compound could potentially catalyze a variety of organic transformations. The redox activity of the ligand could be exploited in catalytic cycles that involve electron transfer steps. For example, the complex might participate in oxidation reactions where the quinone ligand acts as an electron sink, facilitating the oxidation of a substrate.

Potential catalytic applications could include:

Oxidation of Alcohols and Alkenes: The metal-quinone complex could activate substrates for oxidation by molecular oxygen or other oxidants.

C-H Activation: The electron-rich catecholate form of the ligand could promote oxidative addition of C-H bonds to the metal center.

Cross-Coupling Reactions: The electronic properties of the metal catalyst could be modulated by the quinone ligand to influence the efficiency and selectivity of cross-coupling reactions.

Heterogeneous Catalysis:

For heterogeneous catalysis, this compound or its metal complexes could be immobilized on a solid support. The rigid and planar structure of the molecule might facilitate ordered assembly on surfaces. As a component of a heterogeneous catalyst, it could offer several advantages, including ease of separation from the reaction mixture and potential for recyclability.

The role of the ligand in a heterogeneous catalyst would be similar to its role in a homogeneous system, primarily influencing the electronic environment of the active metal center. The interaction of the supported catalyst with reactants would occur at the solid-liquid or solid-gas interface.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Type of Catalysis | Potential Reaction | Role of this compound Ligand |

| Homogeneous | Aerobic Oxidation of Alcohols | Redox-active ligand facilitating electron transfer |

| Homogeneous | Olefin Epoxidation | Modulating the electrophilicity of the metal-oxo intermediate |

| Heterogeneous | Suzuki Cross-Coupling | Stabilizing metal nanoparticles on a support |

| Heterogeneous | C-H Functionalization | Promoting oxidative addition at the metal center |

Note: This table presents potential applications based on the known catalytic activities of other quinone-ligated metal complexes. Specific experimental validation for this compound is currently lacking in the scientific literature.

Theoretical and Computational Studies on Diphenylene Dioxide 2,3 Quinone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like Diphenylene dioxide 2,3-quinone (also known as dibenzo[b,e] researchgate.netmdpi.comdioxin-2,3-dione). These methods solve the electronic Schrödinger equation to provide detailed information about molecular geometry, electronic structure, and energy.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying the ground-state properties of medium-to-large organic molecules. arxiv.org For this compound, DFT calculations are used to predict its three-dimensional structure, electronic characteristics, and thermodynamic stability.

Geometry optimization is a primary step where the molecule's structure is computationally adjusted to find the lowest energy conformation. shodor.org This process yields crucial data on bond lengths, bond angles, and dihedral angles. For the dibenzo-p-dioxin (B167043) framework, DFT studies have been instrumental in determining molecular parameters and reaction energetics. nih.gov In the case of this compound, the planarity of the dibenzodioxin core and the orientation of the quinone carbonyl groups are key structural features determined through optimization.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For many quinone derivatives, the HOMO-LUMO gap is a key factor in their electronic and optical properties. researchgate.net The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is typically delocalized over the electron-rich aromatic rings, while the LUMO is concentrated on the electron-deficient quinone moiety.

DFT calculations also provide the electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, negative potential (red/yellow) is expected around the electronegative oxygen atoms of the carbonyl groups, indicating sites susceptible to nucleophilic attack. The benzene (B151609) rings would show regions of neutral or slightly positive potential (green/blue).

| Property | Typical Calculated Value/Description | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -2.5 to -4.0 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 2.5 to 4.0 eV | Relates to chemical reactivity and electronic transition energy. researchgate.net |

| C=O Bond Length | ~1.22 - 1.25 Å | Characteristic bond length for a quinone carbonyl group. |

| C-O-C Angle (Dioxin Ring) | ~115° - 118° | Defines the geometry of the central dioxin ring. |

Note: The values in the table are representative for quinone-type molecules and are intended to provide an illustrative example of the data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

Ab Initio Methods for High-Accuracy Calculations

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without the use of experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled-Cluster (CC) theory, offer a systematic pathway to achieving high accuracy. numberanalytics.comnih.gov

While DFT is highly effective, ab initio methods are often employed to provide benchmark results against which DFT functionals can be validated. Coupled-Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies and properties for small to medium-sized molecules. numberanalytics.com

For a molecule like this compound, high-accuracy ab initio calculations would serve several purposes:

Geometric Benchmarking: Providing a highly accurate reference geometry, which can be compared with results from various DFT functionals and experimental data (if available).

Energetic Accuracy: Calculating a very precise ground-state energy, which is crucial for determining reaction enthalpies and activation barriers with high confidence. For instance, ab initio methods have been used to study the reaction barriers of non-chlorinated dibenzo-p-dioxin on surfaces. aps.org

Wavefunction Analysis: Unlike DFT, which is formally based on electron density, ab initio methods are wavefunction-based, allowing for a more detailed analysis of electron correlation effects.

The primary drawback of these methods is their high computational cost, which scales rapidly with the size of the molecule and the basis set used. nih.gov Therefore, their application to a molecule of this size is computationally demanding but provides an invaluable standard of accuracy.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. arxiv.orgrsc.org It is an extension of ground-state DFT that allows for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule. rsc.org

TD-DFT calculations are essential for predicting and interpreting the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. The output of a TD-DFT calculation includes the vertical excitation energies (the energy difference between the ground and excited state at the ground-state geometry), the oscillator strengths (which determine the intensity of an absorption band), and the nature of the electronic transitions (e.g., π → π* or n → π*). rsc.orgrsc.org

For this compound, one would expect to see characteristic transitions:

π → π* transitions: These are typically high-intensity absorptions associated with the promotion of an electron from a π bonding orbital (on the aromatic rings) to a π* antibonding orbital.

n → π* transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygens) into a π* antibonding orbital of the quinone system. rsc.org

Studies on similar quinone derivatives often show that the choice of functional, particularly the inclusion of Hartree-Fock exchange in hybrid functionals (like B3LYP or PBE0), is critical for obtaining accurate excitation energies. nih.govscispace.com The solvent environment can also significantly influence the absorption spectrum, an effect that can be modeled using methods like the Polarizable Continuum Model (PCM) within the TD-DFT framework. rsc.org

| Transition Type | Typical Wavelength (λmax) Range | Relative Intensity (Oscillator Strength, f) | Orbital Description |

|---|---|---|---|

| π → π | 250-400 nm | High (f > 0.1) | HOMO/HOMO-1 to LUMO/LUMO+1 |

| n → π | 400-550 nm | Low (f < 0.01) | Oxygen lone pair orbital to LUMO |

Note: This table illustrates typical results for aromatic quinones. The exact wavelengths and intensities for this compound would depend on the specific TD-DFT calculation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is invaluable for studying the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules or other chemical species. mdpi.com

Solvent Effects on Molecular Conformation

While this compound has a relatively rigid core structure, its behavior in solution is influenced by the surrounding solvent. MD simulations can model how solvent molecules arrange themselves around the solute and how these interactions affect its properties. nih.gov For aromatic molecules, solvents can influence intermolecular phenomena like π-stacking.

An MD simulation would typically place a single molecule or a small cluster of this compound molecules in a "box" filled with explicit solvent molecules (e.g., water, acetonitrile, or dimethyl sulfoxide). By simulating the system for nanoseconds or longer, one can observe:

Solvation Shell Structure: How polar and non-polar solvent molecules orient around the electron-poor quinone and electron-rich aromatic parts of the molecule.

Conformational Stability: Although the core is rigid, slight puckering of the central dioxin ring or minor torsions could be observed and quantified.

Aggregation Tendency: In different solvents, the tendency for molecules to self-associate via π-π stacking interactions can be assessed. Hydrophobic interactions in aqueous solutions could drive aggregation, which MD simulations can effectively model. nih.gov

The choice of force field—a set of parameters that defines the potential energy of the system—is crucial for the accuracy of MD simulations. For aromatic systems like this, force fields such as CHARMM or AMBER are commonly used. nih.gov

Ligand-Receptor Interactions (in a general chemical context)

In a broader chemical sense, a "receptor" can be any molecule, surface, or cavity that binds to the "ligand" (this compound). MD simulations and the related technique of molecular docking are powerful tools for studying these non-covalent interactions. researchgate.netbiomedpharmajournal.org

Molecular docking predicts the preferred orientation of the ligand when it binds to a receptor to form a stable complex. nih.gov This is widely used in drug discovery but is equally applicable in materials science and general chemistry to understand host-guest interactions. For this compound, potential interactions could include:

π-Stacking: The flat, aromatic surfaces of the molecule can stack with other π-systems, such as graphene, carbon nanotubes, or other aromatic molecules. MD simulations can quantify the stability and geometry of these stacked arrangements.

Hydrogen Bonding: The carbonyl oxygens of the quinone moiety can act as hydrogen bond acceptors, interacting with donor groups (-OH, -NH) on a receptor molecule.

Host-Guest Chemistry: MD simulations can model the encapsulation of this compound within the cavity of a host molecule, such as a cyclodextrin. These simulations reveal the driving forces for complexation, which are often a combination of hydrophobic effects and van der Waals interactions. nih.gov

Analysis of the MD trajectory provides quantitative data on the stability of the ligand-receptor complex, the specific atoms involved in the interaction, and the free energy of binding, offering deep insight into the nature of the intermolecular forces at play. aacrjournals.orgnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a virtual laboratory to explore the intricacies of chemical reactions involving this compound. By simulating the interactions between molecules, researchers can map out the most likely pathways for chemical transformations, identifying key intermediate structures and the energy required to overcome reaction barriers. This is particularly valuable for understanding its synthesis, reactivity, and potential degradation pathways.

Transition State Localization and Reaction Path Following

Understanding a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate these fleeting structures. For a molecule like this compound, this could involve modeling its redox reactions, which are characteristic of quinones, or its participation in cycloaddition reactions.

The process begins with an initial guess of the transition state geometry, which is then optimized using algorithms that search for a first-order saddle point on the potential energy surface. Once the transition state is located and confirmed (by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate), reaction path following algorithms, such as the Intrinsic Reaction Coordinate (IRC) method, can be used. These calculations trace the path from the transition state downhill to the reactants and products, confirming that the located transition state indeed connects the desired chemical species.

Activation Energy Calculations and Reaction Kinetics Prediction

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. It represents the energy difference between the reactants and the transition state. Computational chemistry provides a means to calculate this value with considerable accuracy. doubtnut.com Using the geometries of the reactants and the transition state optimized at a specific level of theory (e.g., B3LYP with a suitable basis set), the electronic energies are computed. The activation energy is then the difference between the energy of the transition state and the energy of the reactants.

This calculated activation energy can be used within the framework of Transition State Theory and the Arrhenius equation to predict reaction rate constants. doubtnut.com The Arrhenius equation, , relates the rate constant (k) to the activation energy, temperature (T), and a pre-exponential factor (A). doubtnut.com This allows for the theoretical prediction of reaction kinetics, offering insights into how quickly this compound might react under various conditions without the need for direct experimental measurement. doubtnut.com

Spectroscopic Property Prediction and Interpretation

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can generate spectra that aid in the analysis of experimental data, helping to assign specific spectral features to molecular motions or electronic transitions.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become a standard tool for predicting the NMR parameters of molecules. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used to compute NMR chemical shifts (δ) and spin-spin coupling constants (J). mdpi.com

Calculations are typically performed on a geometry that has been optimized at a chosen level of theory. To improve accuracy, the effects of the solvent can be included using a continuum model like the Polarizable Continuum Model (PCM). mdpi.com The computed chemical shifts are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com Predicted coupling constants, which describe the interaction between neighboring nuclear spins, provide valuable information about the connectivity and stereochemistry of the molecule. libretexts.orglibretexts.org

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values for illustrative purposes, based on typical computational outputs. Actual values would require specific DFT calculations.)

| Atom | Predicted Chemical Shift (δ) in CDCl₃ |

| H1/H4 | 7.85 |

| H2/H3 | 7.60 |

| C1/C4 | 125.0 |

| C2/C3 | 120.5 |

| C4a/C9a | 145.2 |

| C5a/C8a | 150.1 |

| C=O | 178.3 |

Computational UV-Vis and IR Spectra Simulation

Computational methods can simulate ultraviolet-visible (UV-Vis) and infrared (IR) spectra, which correspond to electronic and vibrational transitions, respectively.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which can be used to generate a theoretical UV-Vis spectrum. harvard.edu These spectra for quinone derivatives typically show strong absorptions corresponding to π → π* transitions and weaker n → π* transitions. rsc.orgresearchgate.net Comparing the simulated spectrum with experimental data helps in assigning the observed absorption bands. harvard.edu

For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to atomic displacements. These DFT calculations can predict the positions of key vibrational modes, such as the characteristic C=O stretches of the quinone moiety and the C-O-C stretches of the dioxide bridge. osti.gov The calculated "stick" spectrum is often convoluted with a line-shape function (e.g., Gaussian or Lorentzian) to produce a spectrum that can be visually compared with experimental results. osti.gov

Table 2: Illustrative Predicted UV-Vis and IR Absorptions for this compound (Note: These are hypothetical values for illustrative purposes.)

| Spectroscopy | Predicted Peak | Assignment |

| UV-Vis | ~265 nm | π → π* transition |

| UV-Vis | ~410 nm | n → π* transition |

| IR | ~1675 cm⁻¹ | Symmetric C=O stretch |

| IR | ~1660 cm⁻¹ | Asymmetric C=O stretch |

| IR | ~1290 cm⁻¹ | C-O-C stretch |

Aromaticity and Electronic Delocalization Analysis

Aromaticity is a fundamental concept describing the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. masterorganicchemistry.com The dibenzo researchgate.netnih.govdioxin core of this compound contains two benzene rings, which are archetypal aromatic systems. However, the fusion to the central dioxin ring and the presence of the quinone functionality can influence this aromatic character.

Computational methods provide quantitative measures of aromaticity. One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are calculated at the center of a ring system; a large negative value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), also provides insight into electronic delocalization. mdpi.com In this compound, the HOMO is expected to be delocalized over the electron-rich dibenzodioxin framework, while the LUMO is likely centered on the electron-accepting quinone unit. The distribution of these orbitals governs the molecule's electronic properties and reactivity, particularly in charge-transfer processes. The degree of electron delocalization across the entire molecule can be assessed by analyzing the bond lengths; greater delocalization leads to more equalized bond lengths within the ring systems. researchgate.net

Advanced Applications and Functional Materials Derived from Diphenylene Dioxide 2,3 Quinone

Applications in Organic Synthesis as Reagents or Building Blocks

Precursors for Complex Heterocyclic Systems

Diphenylene dioxide 2,3-quinone serves as a foundational molecule for the synthesis of intricate heterocyclic structures. The presence of the quinone moiety provides reactive sites for the construction of new rings. ontosight.airsc.org For instance, through reactions like condensation and cycloaddition, the quinone part of the molecule can be elaborated to form various nitrogen-, oxygen-, or sulfur-containing heterocyclic systems. The synthesis of such complex molecules is a significant area of research in medicinal chemistry and materials science due to their potential biological and photophysical properties. rsc.orgnih.gov The rigid dibenzodioxin framework of the starting material often imparts a degree of planarity and specific conformational preferences to the resulting heterocyclic products.

Reagents in Redox-Active Transformations

Quinones are well-established as participants in redox reactions, and this compound is no exception. ontosight.ainih.gov Its ability to accept one or two electrons to form the corresponding radical anion and dianion makes it a useful oxidizing agent in various chemical processes. nih.gov This redox activity is central to its application in transformations such as dehydrogenation reactions, where it can facilitate the introduction of double bonds into organic molecules. The driving force for these reactions is the formation of the stable hydroquinone (B1673460) form of the molecule. The specific redox potential of this compound can be compared with other quinones to select the appropriate reagent for a desired transformation. nih.gov

Potential in Organic Electronic Materials Development

The unique electronic structure of this compound, characterized by its electron-accepting quinone system fused to an electron-rich dibenzodioxin unit, makes it a compelling candidate for applications in organic electronics. ontosight.aigoogle.com

Fundamental Charge Transfer Complexes and Organic Semiconductors

This compound can act as an electron acceptor to form charge-transfer (CT) complexes with various electron-donating molecules. bas.bgmdpi.com These CT complexes often exhibit distinct optical and electronic properties, such as characteristic absorption bands in the visible spectrum. The formation and properties of these complexes are influenced by the nature of the electron donor and the solvent polarity. bas.bg The study of these interactions is fundamental to understanding the intermolecular forces that govern the performance of organic electronic devices. Furthermore, the inherent charge-transport capabilities of quinone-based molecules suggest that this compound and its derivatives could function as n-type organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and other electronic devices. researchgate.netresearchgate.netmdpi.comnih.govmdpi.com

Redox-Active Systems for Advanced Electrochemical Applications

| Research Finding | Application | Key Parameters |

| Formation of stable radical anions and dianions. | Redox Flow Batteries | Redox potential, stability of charged species. |

| Reversible one- and two-electron transfer. | Electrochemical Sensors | Sensitivity, selectivity. |

| Potential for CO2 capture. researchgate.netnih.gov | Carbon Capture Systems | Binding affinity, reversibility. |

Advanced Catalysis and Ligand Design

While the broader families of quinones and heterocyclic compounds are extensively used in catalyst and ligand development, specific research detailing the application of this compound in this field is not available.

Homogeneous Catalysis with this compound Ligands

There are no specific studies found that describe the synthesis or application of ligands derived from this compound for use in homogeneous catalysis. The potential for this compound to act as a precursor to catalytic ligands has not been explored in the available literature.

Heterogeneous Catalysis and Surface Interactions

Information regarding the use of this compound in heterogeneous catalysis, either as the catalyst itself or immobilized on a support surface, is not documented in the searched scientific literature. There are no findings on its surface interactions or its role in facilitating catalytic reactions in a heterogeneous phase.

Chemical Sensing and Detection Platforms

The development of chemical sensors and fluorescent probes is a significant area of research, often utilizing quinone-based structures for their electrochemical and photophysical properties. nih.govmdpi.com However, the application of this compound specifically for these purposes is not described in the available data.

Design of Chemo- and Biosensors (focus on chemical mechanism)

No literature was found detailing the design or mechanism of chemo- or biosensors based on the this compound scaffold. While related dioxin structures have been synthesized for potential use in biosensor development, these are distinct from the requested quinone compound. nih.gov

Fluorescent Probes and Indicators (focus on chemical principle)

There is no evidence in the search results to suggest that this compound has been developed or utilized as a fluorescent probe or indicator. The chemical principles that would govern its function as a fluorescent sensor, such as specific analyte interactions leading to changes in emission, have not been reported.

Future Directions and Emerging Research Avenues for Diphenylene Dioxide 2,3 Quinone Chemistry

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes to diphenylene dioxide 2,3-quinone and its derivatives is paramount for unlocking its full potential. While classical methods often rely on the oxidation of the corresponding catechols or hydroquinones, future research is geared towards more sophisticated and atom-economical strategies.

One promising avenue lies in the application of modern cross-coupling reactions to construct the dibenzodioxin core. For instance, a palladium- or copper-catalyzed double etherification between a suitably substituted catechol and a 1,2-dihalobenzene derivative could provide a convergent and flexible entry to the scaffold. Subsequent selective oxidation of the resulting dibenzo[b,e] rsc.orgnih.govdioxin would yield the desired 2,3-quinone.

Furthermore, the direct functionalization of the parent dibenzo[b,e] rsc.orgnih.govdioxin is an area ripe for exploration. thieme-connect.de Electrophilic aromatic substitution reactions, such as nitration and halogenation, have been shown to occur on the dibenzodioxin ring system. thieme-connect.de Investigating the regioselectivity of these reactions on the unsubstituted ring of this compound could lead to a variety of new derivatives. The introduction of directing groups prior to quinone formation could also offer precise control over the substitution pattern.

An improved general synthesis of substituted dibenzo rsc.orgnih.govdioxines has been reported by reacting catechol and substituted 1,2-dichloro- or 2-chloronitro-benzenes with metallic potassium in hexamethylphosphoramide, suggesting a potential route to precursors of this compound. researchgate.net The development of one-pot syntheses, where the dibenzodioxin formation and subsequent oxidation to the quinone occur in a single vessel, would represent a significant advancement in terms of efficiency and sustainability. rsc.org

| Synthetic Strategy | Precursors | Potential Advantages |

| Cross-Coupling/Oxidation | Substituted catechol, 1,2-dihalobenzene | High convergence and flexibility |

| Direct Functionalization | Dibenzo[b,e] rsc.orgnih.govdioxin | Access to diverse derivatives |

| One-Pot Synthesis | Catechol, substituted dihalobenzene | Increased efficiency and sustainability |

Development of Advanced Spectroscopic Probes

A deeper understanding of the electronic structure and dynamic behavior of this compound necessitates the application of advanced spectroscopic techniques. While standard methods like NMR and IR spectroscopy provide basic structural information, more sophisticated approaches are needed to probe its unique properties.

In situ spectroelectrochemistry, a technique that combines electrochemical methods with spectroscopy, is particularly well-suited for studying the redox behavior of this quinone. diva-portal.orgfigshare.comacs.org By monitoring the spectroscopic changes (UV-Vis, IR, or Raman) as the molecule is oxidized or reduced, detailed information about the intermediates, such as semiquinone radicals and dianions, can be obtained. This would provide crucial insights into its electron transfer kinetics and the stability of its various redox states. For instance, in situ UV-Vis spectrophotometry could be employed to monitor the formation of any charge-transfer complexes, such as quinhydrone-type dimers, in solution. rsc.org

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can be used to study the excited-state dynamics of this compound. Upon photoexcitation, the molecule may undergo intersystem crossing to a triplet state, which can have distinct reactivity. Understanding the lifetime and properties of these excited states is crucial for potential applications in photochemistry and photoredox catalysis.

Furthermore, the development of chiroptical methods, such as circular dichroism (CD) spectroscopy, for chiral derivatives of this compound could open up new avenues in stereoselective synthesis and sensing.

Untapped Reactivity Patterns and Mechanism Discoveries

The ortho-quinone moiety in this compound is a hub of reactivity, capable of participating in a wide range of chemical transformations. While the general reactivity of quinones as electrophiles and oxidizing agents is well-established, the specific behavior of this compound within its rigid dibenzodioxin framework remains largely unexplored. nih.govnih.gov

A key area for future investigation is its participation in cycloaddition reactions. As a dienophile, it can react with a variety of dienes in Diels-Alder reactions to construct complex polycyclic systems. rsc.orgias.ac.in The facial selectivity of these reactions, influenced by the sterics and electronics of the dibenzodioxin scaffold, warrants detailed study. Moreover, its potential to act as a heterodienophile, where the C=O bonds participate in the reaction, could lead to the synthesis of novel oxygen-containing heterocycles. The cycloaddition of strained alkenes to ortho-quinones has been identified as a promising click reaction, suggesting a potential application for this compound in bioconjugation and materials science. nih.govnih.gov

The exploration of its reactivity with nucleophiles beyond simple addition is another promising direction. Reactions with amines, thiols, and other nucleophiles could lead to the formation of highly functionalized dibenzodioxin derivatives with interesting electronic and biological properties. Mechanistic studies, combining experimental kinetics with computational modeling, will be crucial to unravel the pathways of these reactions and to understand the influence of the dibenzodioxin core on the reactivity of the quinone unit.

Integration into Next-Generation Functional Materials

The inherent redox activity and rigid, planar structure of this compound make it an attractive building block for the development of novel functional materials. nih.govjocpr.comacs.orgnih.govrsc.org

In the realm of energy storage, quinone-based organic materials are being actively investigated as electrodes for rechargeable batteries. The ability of this compound to undergo reversible two-electron reduction makes it a high-capacity charge-storage unit. jocpr.comrsc.org By incorporating this molecule into polymers or covalent organic frameworks (COFs), it may be possible to create robust and high-performance electrode materials for next-generation batteries. nih.govacs.org The rigid structure of the dibenzodioxin unit could contribute to the stability and cyclability of such materials by preventing dissolution into the electrolyte.

The electron-accepting nature of the quinone moiety also suggests its potential use in organic electronics. When combined with suitable electron-donating molecules, it could form charge-transfer complexes with interesting conducting or semiconducting properties. These materials could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Furthermore, the ability to functionalize the aromatic rings of the dibenzodioxin scaffold opens up possibilities for tuning the material's properties. For example, the introduction of liquid crystalline moieties could lead to the development of redox-active liquid crystals that respond to both electrical and thermal stimuli.

| Material Application | Key Property of this compound | Potential Advantage |

| Organic Batteries | Reversible redox activity | High charge-storage capacity, stability |

| Organic Electronics | Electron-accepting nature | Formation of charge-transfer complexes |

| Smart Materials | Functionalizable scaffold | Tunable properties, responsiveness |

Synergistic Approaches with Computational Chemistry

Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound chemistry. Density functional theory (DFT) calculations can provide valuable insights into the molecule's geometric and electronic structure, as well as its spectroscopic properties. rsc.orgnih.gov

Theoretical calculations can be used to predict the regioselectivity of synthetic reactions, guiding the design of experiments and minimizing the need for trial-and-error synthesis. For instance, calculating the energies of different transition states in cycloaddition reactions can help predict the most likely product isomer. nih.gov A distortion/interaction analysis can be employed to understand the factors controlling the reactivity in such reactions. nih.govnih.gov

Computational modeling is also essential for understanding and predicting the properties of materials based on this compound. By simulating the packing of these molecules in the solid state, it is possible to predict their charge transport properties and to design materials with optimized performance. Furthermore, molecular dynamics simulations can be used to study the interactions of these molecules with other species, such as ions in an electrolyte, which is crucial for understanding the behavior of battery materials.

The synergy between experimental and computational approaches will be key to unlocking the full potential of this fascinating molecule. Theoretical predictions can guide experimental efforts, while experimental results can validate and refine computational models, leading to a deeper and more comprehensive understanding of the chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Diphenylene dioxide 2,3-quinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Condensation reactions involving 1,2-dicarbonyl compounds and aromatic diamines under controlled temperatures (e.g., in rectified spirit) are effective for synthesizing quinone derivatives. Reaction parameters like solvent polarity, temperature (80–120°C), and stoichiometry should be optimized using HPLC or GC-MS to monitor purity and yield .

Q. How can spectroscopic techniques (e.g., NMR, IR, HRMS) be employed to characterize this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.8–7.5 ppm) and carbonyl carbons (δ 180–190 ppm).

- IR : Detect C=O stretches (~1650–1700 cm⁻¹) and quinoid ring vibrations.

- HRMS : Confirm molecular ion peaks (e.g., m/z 214.046 for C₁₂H₆O₄) and fragmentation patterns .

Q. What role does this compound play in redox cycling and reactive oxygen species (ROS) generation?

- Methodological Answer : Use electrochemical assays (cyclic voltammetry) to measure redox potentials. In biological systems, quantify ROS (e.g., H₂O₂) via fluorescence probes (e.g., DCFH-DA) or ESR spectroscopy to detect semiquinone radicals .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its stability compared to 1,2-quinone isomers?

- Methodological Answer : Perform energy decomposition analysis (EDA) and density functional theory (DFT) calculations (e.g., UB3LYP/6-311++G(d,p)) to compare orbital interactions (ΔEPauli, ΔEoi). 2,3-quinones exhibit higher Pauli repulsion and lower electrostatic stabilization than 1,2-isomers, reducing stability .

Q. How do computational models explain the radical stability and electron-transfer properties of this compound?

- Methodological Answer : Use spin-unrestricted DFT to model diradical intermediates. Analyze frontier molecular orbitals (FMOs) and spin density distributions to predict reactivity in electron-transfer processes, such as interactions with NADPH:quinone oxidoreductase .

Q. What experimental approaches are used to analyze interactions between this compound and enzymes like sulfide:quinone oxidoreductase (SQR)?

- Methodological Answer : Employ kinetic assays with purified SQR to measure substrate turnover rates. Use X-ray crystallography or cryo-EM to resolve quinone-binding sites, and mutagenesis to identify critical residues for catalysis .

Q. How does the introduction of electron-withdrawing/donating groups affect the redox potential and biological activity of this compound derivatives?

- Methodological Answer : Synthesize derivatives with substituents (e.g., -NO₂, -OCH₃) and compare redox potentials via cyclic voltammetry. Assess antimicrobial or cytotoxic activity using MIC assays or cell viability tests (e.g., MTT) to establish structure-activity relationships .

Q. What mechanisms underlie this compound's genotoxic potential, particularly regarding DNA adduct formation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.